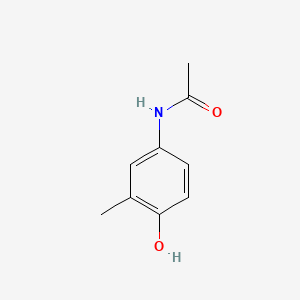
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)- is a Skin / Eye Irritant.
Aplicaciones Científicas De Investigación
Clinical Trials and Cancer Research
9,10-Anthracenedione derivatives have been explored in clinical trials for their potential as anticancer agents. A study by Von Hoff et al. (1980) detailed a Phase I clinical trial of a new anthracenedione derivative, noting its potential in treating lung cancer.
Electrochemical Properties
The electrochemical properties of these compounds have been extensively studied. Cheng et al. (2013) investigated the electrochemical reduction process of 9,10-anthracenedione derivatives, revealing insights into their reaction mechanisms and potential applications in electrochemical fields (Cheng et al., 2013).
Applications in Cell Imaging
Derivatives of 9,10-Anthracenedione have also been used in cell imaging. Wang et al. (2020) synthesized new symmetrical derivatives that exhibited aggregation-induced emission, suitable for cell imaging applications (Wang et al., 2020).
Synthesis and Characterization for Anticancer Applications
Antonello et al. (1989) synthesized new 9,10-anthracenediones, which resembled known anticancer agents, suggesting their potential in cancer therapy (Antonello et al., 1989).
Antipsoriatic and Anti-inflammatory Properties
Müller and Prinz (1997) developed novel 9,10-dihydro-1,8-dihydroxy-9-oxo-2-anthracenecarboxylic and -hydroxamic acids, exhibiting inhibitory activity against enzymes involved in inflammation, suggesting their use in antipsoriatic therapy (Müller & Prinz, 1997).
Inhibition of Tubulin Polymerization
Prinz et al. (2011) synthesized phenylimino-10H-anthracen-9-ones, which were effective in inhibiting tubulin polymerization and demonstrated antiproliferative activity against tumor cells (Prinz et al., 2011).
Electrochemical Detection in Chemotherapy
Houpt and Baldwin (1983) developed a method for electrochemical detection of 9,10-Anthracenedione derivatives, which could be crucial in monitoring chemotherapy drug levels (Houpt & Baldwin, 1983).
DNA Interaction and Clastogenic Activity
Research by Rosenberg and Hittelman (1983) explored the clastogenic activity of an anthracenedione derivative, providing insights into its interaction with DNA and potential genotoxic effects (Rosenberg & Hittelman, 1983).
Propiedades
Número CAS |
4702-64-1 |
|---|---|
Fórmula molecular |
C21H16N2O5 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O5/c1-28-10-4-2-9(3-5-10)11-8-13(23)16-18(19(11)25)21(27)15-12(22)6-7-14(24)17(15)20(16)26/h2-8,24-25H,22-23H2,1H3 |
Clave InChI |
OVPZEFAFTQSEJB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Apariencia |
Solid powder |
Otros números CAS |
4702-64-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)
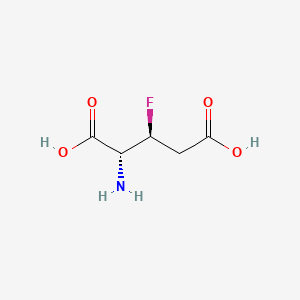
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B1666283.png)

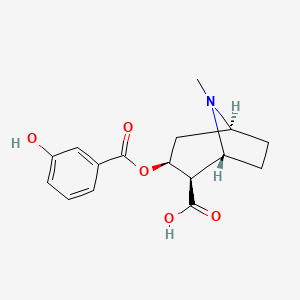
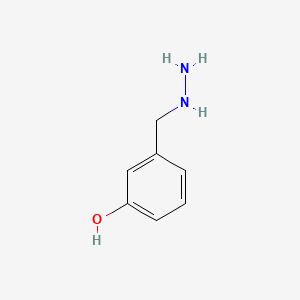
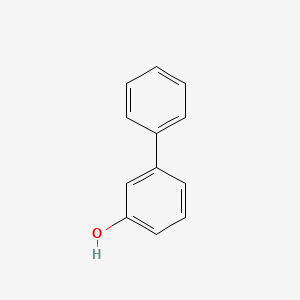
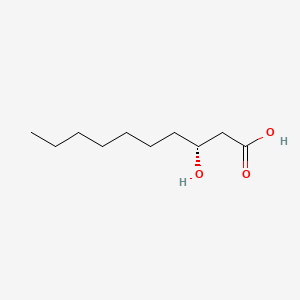
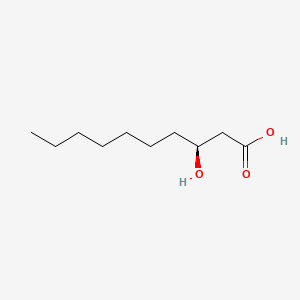

![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)
